molecular formula C7H8N2O3S B13950328 N-(4-sulfamoylphenyl)formamide CAS No. 829-72-1

N-(4-sulfamoylphenyl)formamide

Cat. No.: B13950328
CAS No.: 829-72-1
M. Wt: 200.22 g/mol
InChI Key: KKKIBYJCYMQYMU-UHFFFAOYSA-N
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Description

N-(4-sulfamoylphenyl)formamide is a chemical compound that belongs to the class of sulfonamides Sulfonamides are known for their wide range of biological activities, including antibacterial, anticancer, and antithyroid properties

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-sulfamoylphenyl)formamide typically involves the condensation of sulfanilamide with formic acid or its derivatives. One efficient method involves the use of sulfonated rice husk ash (RHA-SO3H) as a solid acid catalyst. This catalyst promotes the N-formylation of sulfanilamide under solvent-free conditions, resulting in high yields and short reaction times .

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up using continuous flow reactors. These reactors allow for precise control over reaction conditions, such as temperature and pressure, ensuring consistent product quality and high efficiency.

Chemical Reactions Analysis

Types of Reactions

N-(4-sulfamoylphenyl)formamide undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfonic acid derivatives.

    Reduction: Reduction reactions can convert the formamide group to an amine group.

    Substitution: The compound can undergo nucleophilic substitution reactions, where the formamide group is replaced by other functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.

    Substitution: Nucleophiles like amines and alcohols can be used under basic or acidic conditions to facilitate substitution reactions.

Major Products Formed

    Oxidation: Sulfonic acid derivatives.

    Reduction: Amines.

    Substitution: Various substituted sulfonamide derivatives.

Scientific Research Applications

N-(4-sulfamoylphenyl)formamide has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of N-(4-sulfamoylphenyl)formamide involves its interaction with specific molecular targets. For example, as a carbonic anhydrase inhibitor, it binds to the active site of the enzyme, preventing the conversion of carbon dioxide to bicarbonate and protons . This inhibition can disrupt various physiological processes, making it useful in treating conditions like glaucoma and certain types of cancer.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-(4-sulfamoylphenyl)formamide is unique due to its specific formamide group, which allows for a distinct set of chemical reactions and biological activities. Its ability to undergo various transformations makes it a versatile compound in synthetic chemistry and pharmaceutical research.

Properties

CAS No.

829-72-1

Molecular Formula

C7H8N2O3S

Molecular Weight

200.22 g/mol

IUPAC Name

N-(4-sulfamoylphenyl)formamide

InChI

InChI=1S/C7H8N2O3S/c8-13(11,12)7-3-1-6(2-4-7)9-5-10/h1-5H,(H,9,10)(H2,8,11,12)

InChI Key

KKKIBYJCYMQYMU-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC=C1NC=O)S(=O)(=O)N

Origin of Product

United States

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